2,4-Dibromo-1,3,5-triazine
Overview
Description
2,4-Dibromo-1,3,5-triazine is a chemical compound belonging to the triazine family, characterized by a six-membered ring containing three nitrogen atoms at alternating positions. This compound is notable for its bromine substitutions at the 2 and 4 positions on the triazine ring. Triazines, including this compound, have garnered significant interest due to their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Scientific Research Applications
2,4-Dibromo-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1,3,5-triazine typically involves the bromination of 1,3,5-triazine derivatives. One common method is the reaction of cyanuric chloride with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted triazines.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines are commonly used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are often used in the presence of suitable ligands.
Major Products Formed:
Substituted Triazines: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1,3,5-triazine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interfere with receptor function by blocking ligand binding. The exact pathways and molecular targets can vary, but the bromine atoms play a crucial role in enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
2,4,6-Tribromo-1,3,5-triazine: Another brominated triazine with three bromine atoms, offering different reactivity and applications.
2,4-Dichloro-1,3,5-triazine: A chlorinated analogue with distinct chemical properties and uses.
2,4-Diamino-1,3,5-triazine: An amino-substituted triazine with applications in pharmaceuticals and materials science.
Uniqueness: 2,4-Dibromo-1,3,5-triazine is unique due to its specific bromine substitutions, which confer distinct reactivity patterns and make it suitable for specialized applications in synthesis and research. Its ability to undergo selective nucleophilic substitution and participate in coupling reactions sets it apart from other triazine derivatives .
Properties
IUPAC Name |
2,4-dibromo-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3/c4-2-6-1-7-3(5)8-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHDYDDFXRLPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615877 | |
Record name | 2,4-Dibromo-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38771-76-5 | |
Record name | 2,4-Dibromo-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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